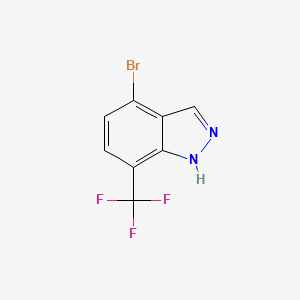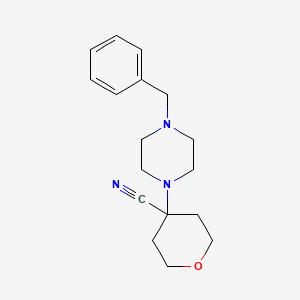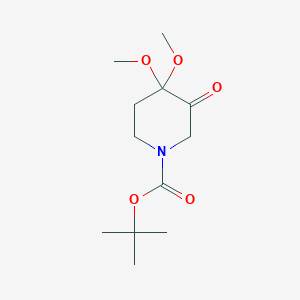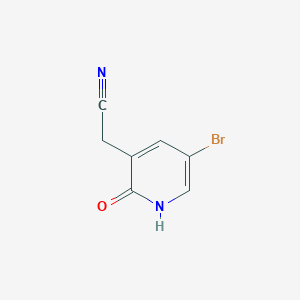
3-(1-(terc-butoxicarbonil)piperidin-4-il)indolina-1-carboxilato de bencilo
Descripción general
Descripción
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their anticancer and antimicrobial properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indoline core.
Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is often used to protect the amine functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives, which are important in medicinal chemistry.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole derivatives, while reduction of the piperidine ring can produce various piperidine derivatives .
Mecanismo De Acción
The mechanism of action of Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate involves its interaction with specific molecular targets. The indoline core can interact with various biological receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity . The Boc group serves as a protective group, ensuring the compound’s stability during synthesis and biological assays .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate: Similar structure but with a different position of the piperidine ring.
3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a benzoic acid moiety instead of an indoline core.
Uniqueness
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate is unique due to its specific combination of the indoline core and piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields of research .
Propiedades
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-13-20(14-16-27)22-17-28(23-12-8-7-11-21(22)23)25(30)31-18-19-9-5-4-6-10-19/h4-12,20,22H,13-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSNCABPGIPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)



